Cas no 2172257-94-0 (2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol)

2-2-(Thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol is a heterocyclic compound featuring both thiophene and thiazolidine moieties, which contribute to its potential utility in medicinal chemistry and material science. The presence of the thiazolidin-4-yl ring enhances structural rigidity, while the hydroxyl group offers a reactive site for further functionalization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting sulfur-containing pharmacophores. Its balanced lipophilicity and polarity make it suitable for applications requiring moderate solubility in organic and aqueous media. The thiophene ring further expands its applicability in conjugated systems, making it relevant for optoelectronic research.
2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol structure
2172257-94-0 structure
Product name:2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol
CAS No:2172257-94-0
MF:C9H13NOS2
Molecular Weight:215.335619688034
CID:6592910
PubChem ID:165782331

2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol
    • 2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
    • 2172257-94-0
    • EN300-1628494
    • インチ: 1S/C9H13NOS2/c11-3-1-8-6-13-9(10-8)7-2-4-12-5-7/h2,4-5,8-11H,1,3,6H2
    • InChIKey: RBEGNGFDWMKHKB-UHFFFAOYSA-N
    • SMILES: S1CC(CCO)NC1C1=CSC=C1

計算された属性

  • 精确分子量: 215.04385639g/mol
  • 同位素质量: 215.04385639g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.8Ų
  • XLogP3: 1.3

2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1628494-2.5g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
2.5g
$2100.0 2023-06-04
Enamine
EN300-1628494-10.0g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
10g
$4606.0 2023-06-04
Enamine
EN300-1628494-0.25g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
0.25g
$985.0 2023-06-04
Enamine
EN300-1628494-0.5g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
0.5g
$1027.0 2023-06-04
Enamine
EN300-1628494-250mg
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
250mg
$985.0 2023-09-22
Enamine
EN300-1628494-1000mg
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
1000mg
$1070.0 2023-09-22
Enamine
EN300-1628494-2500mg
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
2500mg
$2100.0 2023-09-22
Enamine
EN300-1628494-10000mg
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
10000mg
$4606.0 2023-09-22
Enamine
EN300-1628494-5.0g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
5g
$3105.0 2023-06-04
Enamine
EN300-1628494-0.1g
2-[2-(thiophen-3-yl)-1,3-thiazolidin-4-yl]ethan-1-ol
2172257-94-0
0.1g
$943.0 2023-06-04

2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol 関連文献

2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-olに関する追加情報

2-(Thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol: A Comprehensive Overview

2-(Thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol, also known by its CAS registry number 2172257-94-0, is a fascinating compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and structural versatility. The molecule combines a thiazolidine ring system with a thiophene moiety, making it a valuable subject in both academic research and industrial development.

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and reactivity. In this compound, the thiazolidine ring is substituted at the 4-position with an ethanolic group and at the 3-position with a thiophene ring. The thiophene moiety, a five-membered aromatic ring containing two sulfur atoms, contributes to the compound's electronic properties and enhances its reactivity in various chemical reactions. This combination makes 2-(Thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol a versatile building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for developing new therapeutic agents. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, its thiazolidine ring has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

In the field of materials science, 2-(Thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol has been investigated for its role in the synthesis of advanced materials. Its sulfur-containing functional groups make it suitable for applications in polymer chemistry and nanotechnology. For example, it has been used as a precursor for synthesizing conductive polymers, which are essential components in electronic devices such as flexible displays and sensors.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazolidine ring. This is followed by substitution reactions to introduce the thiophene moiety and the ethanolic group. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have further improved the efficiency of these reactions, making large-scale production more feasible.

In terms of applications, 2-(Thiophen-3-yli)-1,3-thiazolidin-based compounds have shown promise in catalysis. Their ability to act as Lewis acids makes them effective catalysts in various organic transformations. For instance, they have been used to catalyze aldol reactions and other carbonyl additions, demonstrating high activity and selectivity under mild conditions.

The environmental impact of this compound is another area of interest. Researchers are exploring its biodegradability and toxicity profiles to ensure its safe use in industrial processes. Preliminary studies suggest that it has low toxicity towards aquatic organisms, making it a safer alternative to some traditional chemicals used in similar applications.

In conclusion, 2-(Thiophen-3-yli)-1,3-thiazolidin-4-yethan-1-ol) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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